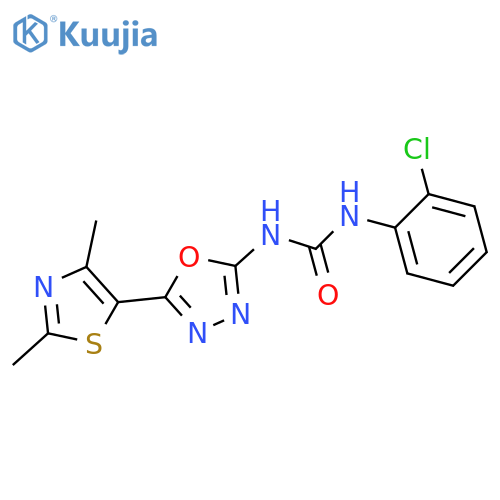Cas no 1286695-54-2 (1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea)
1-(2-クロロフェニル)-3-[5-(2,4-ジメチル-1,3-チアゾール-5-イル)-1,3,4-オキサジアゾール-2-イル]尿素は、複雑なヘテロ環構造を有する有機化合物です。この化合物は、オキサジアゾール環とチアゾール環が結合した特徴的な骨格を持ち、2-クロロフェニル基と尿素部分が修飾されています。分子設計において、2,4-ジメチルチアゾール部位は立体障害を生じさせることで代謝安定性を向上させ、オキサジアゾール環はπ-π相互作用を介した標的タンパク質との結合能を高めます。クロロ置換ベンゼン環は親油性を調整し、細胞膜透過性を最適化します。この構造的特徴から、医薬品中間体としての潜在的な応用が期待されます。

1286695-54-2 structure
商品名:1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea
1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea
- 1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea
- CCG-336945
- 1286695-54-2
- AKOS024528118
- 1-(2-chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea
- VU0528711-1
- F5948-0345
-
- インチ: 1S/C14H12ClN5O2S/c1-7-11(23-8(2)16-7)12-19-20-14(22-12)18-13(21)17-10-6-4-3-5-9(10)15/h3-6H,1-2H3,(H2,17,18,20,21)
- InChIKey: XKYCNMDSBFHAQA-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC=C1Cl)C(NC1=NN=C(C2SC(C)=NC=2C)O1)=O
計算された属性
- せいみつぶんしりょう: 349.0400235g/mol
- どういたいしつりょう: 349.0400235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5948-0345-10μmol |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-10mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-5mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-20mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-30mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-5μmol |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-25mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-2μmol |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-15mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5948-0345-50mg |
1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |
1286695-54-2 | 50mg |
$160.0 | 2023-09-09 |
1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1286695-54-2 (1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea) 関連製品
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
